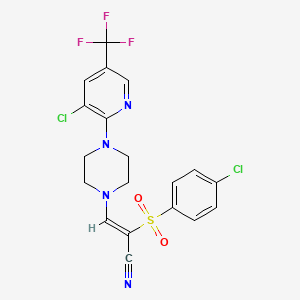

2-((4-Chlorophenyl)sulfonyl)-3-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3N4O2S/c20-14-1-3-15(4-2-14)31(29,30)16(10-25)12-27-5-7-28(8-6-27)18-17(21)9-13(11-26-18)19(22,23)24/h1-4,9,11-12H,5-8H2/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVHIRGPWNQLCB-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Chlorophenyl)sulfonyl)-3-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)prop-2-enenitrile has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C22H13Cl2F3N2O4S

- Molecular Weight : 529.32 g/mol

- CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which include a sulfonyl group and a piperazine moiety. These functionalities are known to contribute to various pharmacological effects.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .

| Enzyme | Inhibition Type | IC50 Values (µM) |

|---|---|---|

| Acetylcholinesterase | Strong Inhibition | 0.63 ± 0.001 |

| Urease | Moderate Inhibition | 2.14 ± 0.003 |

3. Cancer Chemotherapy Potential

Compounds containing piperazine and sulfonyl groups have been investigated for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival .

Case Studies

- Antibacterial Screening : A recent study synthesized several derivatives of piperazine and evaluated their antibacterial activities against multiple strains, confirming the efficacy of sulfonyl derivatives in inhibiting bacterial growth .

- Enzyme Inhibition Studies : Another study focused on the synthesis of piperidine derivatives and their effects on AChE and urease activities, demonstrating significant inhibition which correlates with the presence of the sulfonyl group .

The biological activity of this compound is hypothesized to involve:

- Binding Interactions : Docking studies suggest that the compound interacts with amino acid residues in target enzymes, leading to inhibition .

- Structural Modifications : The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and interaction with biological targets .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with various biological targets. Studies suggest that the piperazine ring may enhance binding affinity to certain receptors, making it useful in the development of drugs targeting neurological disorders or psychiatric conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this structure exhibit antimicrobial properties. The presence of the sulfonyl group and halogen substituents may contribute to increased activity against a range of bacterial strains. In vitro studies are necessary to evaluate its efficacy against specific pathogens.

Cancer Research

The compound's structural features allow it to be explored for anti-cancer properties. Compounds with similar functionalities have shown promise as inhibitors of cancer cell proliferation. Ongoing research is focused on understanding its mechanism of action and potential as an anticancer agent.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of advanced materials, such as polymers or coatings with specific functional properties. Its ability to modify surface characteristics makes it valuable for applications in electronics and nanotechnology.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of related compounds with similar functional groups. The results indicated that compounds containing sulfonyl and trifluoromethyl groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that 2-((4-Chlorophenyl)sulfonyl)-3-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)prop-2-enenitrile may possess comparable activity .

Case Study 2: Neuropharmacological Potential

Research conducted on piperazine derivatives demonstrated their effectiveness in modulating neurotransmitter systems. The incorporation of the trifluoromethyl group was found to enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier . This suggests that this compound could be further studied for neuroactive properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Groups: The target compound’s 4-chlorophenylsulfonyl group distinguishes it from analogs like 2-amino-4-(2-chloro-5-phenyl)pyridines, which lack sulfonyl moieties but retain pyridyl-chlorophenyl motifs for antimicrobial activity .

Piperazine Linkers : Both the target compound and 4-(4-(3-(2-(4-chlorophenyl)...)aniline utilize piperazinyl groups, which are common in CNS-targeting drugs due to their conformational flexibility.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((4-chlorophenyl)sulfonyl)-3-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)prop-2-enenitrile?

- Methodological Answer : The compound’s synthesis typically involves multi-step protocols:

Core assembly : Condensation of a substituted pyridine (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) with piperazine derivatives via nucleophilic substitution.

Sulfonylation : Reaction of 4-chlorophenylsulfonyl chloride with the piperazinyl intermediate under basic conditions (e.g., triethylamine in dry THF).

Cyanopropenenitrile formation : Use of Knoevenagel condensation between the sulfonyl-piperazinyl intermediate and a nitrile-containing aldehyde, optimized with Lewis acids like ZnCl₂ .

- Analytical validation : Monitor reaction progress via TLC and HPLC. Confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C–S bond at ~1.76 Å, pyridyl ring planarity) .

- Spectroscopy : F NMR detects trifluoromethyl groups (δ ≈ -62 ppm); IR confirms sulfonyl (S=O) stretches (~1350 cm⁻¹) .

- Computational validation : Compare experimental data with DFT-optimized structures (software: Gaussian 16) using PubChem descriptors .

Q. Which databases provide reliable physicochemical data for this compound?

- Methodological Answer :

- PubChem : Offers computed properties (logP, topological polar surface area) and InChI/InChIKey identifiers for reproducibility .

- ChemSpider : Cross-references synthetic routes and spectral data from peer-reviewed journals .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., kinases or GPCRs) guided by the piperazinyl group’s flexibility and sulfonyl’s hydrogen-bonding potential .

- Biochemical assays : Perform fluorescence polarization assays with labeled ATP-binding domains to quantify inhibition (IC₅₀). Validate via SPR (surface plasmon resonance) for kinetic parameters (kₐ/kₐ) .

Q. What strategies resolve low yields during the final Knoevenagel condensation step?

- Methodological Answer :

- Optimize conditions : Use microwave-assisted synthesis (100°C, 30 min) with DBU as a base to enhance enolate formation .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .

- Troubleshooting : Characterize byproducts via LC-MS to identify competing reactions (e.g., hydrolysis of nitrile groups) .

Q. How to analyze stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies :

- Acidic/alkaline stress : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via UPLC-PDA.

- Thermal stress : Heat at 60°C for 48h; assess by DSC (melting point shifts) .

- Stability-indicating methods : Develop a validated HPLC method (ICH Q2(R1)) with resolution >2.0 between parent compound and degradation products .

Q. How to address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, serum concentration) using tools like RevMan.

- Structural analogs : Test derivatives (e.g., replacing trifluoromethyl with cyano) to isolate substituent effects .

- Control experiments : Validate target specificity via CRISPR knockout models or competitive binding assays .

Q. What computational approaches predict structure-activity relationships (SAR) for analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.